molecular formula C18H14N4 B3035852 3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile CAS No. 338751-60-3

3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile

Cat. No. B3035852
CAS RN: 338751-60-3
M. Wt: 286.3 g/mol
InChI Key: HSOJGZAMWCHNSG-UHFFFAOYSA-N
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Description

The compound "3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as benzyl groups, phenyl rings, and pyridazine or pyridine cores, which are common in the synthesis of various heterocyclic compounds with potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves multi-component condensation reactions, as seen in the synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, which are formed through a one-pot reaction involving aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide, and 5-amino-1H-pyrazole-4-carbonitrile . Another example is the synthesis of phenyl-substituted pyridines, which can be achieved by reacting 1,3-diphenylpropenone with malononitrile in a base . These methods could potentially be adapted for the synthesis of "3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile".

Molecular Structure Analysis

The molecular structures of related compounds are characterized by techniques such as X-ray crystallography, which provides information on the arrangement of atoms within the molecule and the dihedral angles between rings . For instance, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile reveals coplanar arrangements and dihedral angles, which could be relevant when analyzing the structure of "3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile" .

Chemical Reactions Analysis

The reactivity of similar compounds is explored through their ability to undergo further chemical transformations. For example, the compound 4,4'-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) can react with active-hydrogen containing compounds to yield a variety of heterocyclic derivatives . This indicates that "3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile" may also participate in diverse chemical reactions, leading to new compounds with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and stability, are often determined by their functional groups and molecular geometry. The presence of hydrogen bonds, pi-pi stacking interactions, and the planarity of the molecule can significantly influence these properties . By analogy, "3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile" would likely exhibit properties influenced by its benzylamino and phenyl groups, as well as the pyridazine core.

Scientific Research Applications

Anti-Proliferative Properties in Cancer Research

3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile derivatives have shown significant potential in cancer research. For instance, certain benzochromene derivatives, including 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile, demonstrated potent cytotoxic activity against HT-29 cells (colorectal cancer cell line). These compounds induced apoptosis and cell cycle arrest, signifying their potential as chemotherapeutic agents in colon cancer treatment (Ahagh et al., 2019).

Antibacterial Activity

Another area of application for 3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile derivatives is in the development of antibacterial agents. Pyrazolo[3,4-d]pyrimidine derivatives, synthesized from similar carbonitrile compounds, have been evaluated for their antibacterial properties. These studies highlight the potential of such compounds in addressing bacterial infections (Rostamizadeh et al., 2013).

Synthesis of Novel Compounds

3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile serves as a building block in the synthesis of various novel compounds. Its derivatives have been used to develop new classes of heterocyclic compounds, expanding the range of available pharmaceuticals and chemical agents. These include novel syntheses of pyrimidine, pyrazoline, and quinoline derivatives, which could have multiple applications in medicinal chemistry (Elkholy & Morsy, 2006).

Chemical Transformations and Reactivity Studies

Studies focusing on the chemical reactivity and transformation of 3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile have led to the discovery of new chemical processes and pathways. These findings are crucial for the development of more efficient and targeted synthetic methods in organic chemistry (Ibrahim & El-Gohary, 2016).

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .

Future Directions

The future research directions for this compound could include studying its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

3-(benzylamino)-6-phenylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c19-12-16-11-17(15-9-5-2-6-10-15)21-22-18(16)20-13-14-7-3-1-4-8-14/h1-11H,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOJGZAMWCHNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(C=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198273
Record name 6-Phenyl-3-[(phenylmethyl)amino]-4-pyridazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)-6-phenylpyridazine-4-carbonitrile

CAS RN

338751-60-3
Record name 6-Phenyl-3-[(phenylmethyl)amino]-4-pyridazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338751-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenyl-3-[(phenylmethyl)amino]-4-pyridazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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